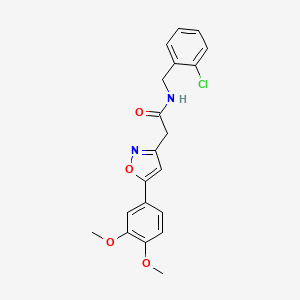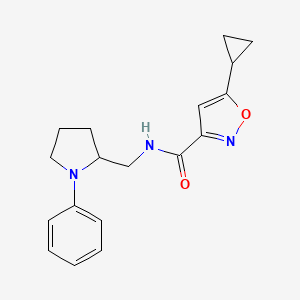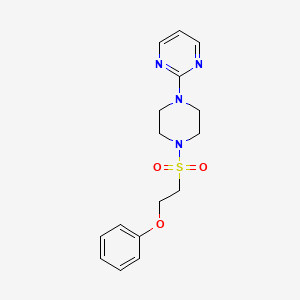
N-(2-chlorobenzyl)-2-(5-(3,4-dimethoxyphenyl)isoxazol-3-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-chlorobenzyl)-2-(5-(3,4-dimethoxyphenyl)isoxazol-3-yl)acetamide, commonly known as CBI-DPA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in drug development. It is a member of the isoxazole family of compounds and has been shown to exhibit a range of biochemical and physiological effects.
Applications De Recherche Scientifique
Isoxazoline Derivatives: Biological and Medicinal Properties
Isoxazoline derivatives are noted for their significant biological and medicinal properties. They serve as excellent intermediates for the synthesis of numerous heterocycles and undergo several chemical transformations. Research highlights their potential in the development of new therapeutics due to their diverse biological activities, including antioxidant properties. The synthesis of 4-arylmethylideneisoxazol-5(4H)-ones, for instance, demonstrates the compound's relevance in medicinal chemistry (Laroum et al., 2019).
Acetamide and its Derivatives: Pharmacological Significance
Acetamide derivatives, including those with complex substitutions such as N-(2-chlorobenzyl)-2-(5-(3,4-dimethoxyphenyl)isoxazol-3-yl)acetamide, have been explored for their pharmacological significance. A review on the biological effects of acetamide and its derivatives sheds light on their commercial importance and the substantial addition to our knowledge about their biological consequences of exposure, suggesting a potential area for further research in therapeutic applications (Kennedy, 2001).
Potential in Anticancer Research
Isoxazoline-containing natural products have been recognized for their anticancer properties. The structural-activity relationship and stereochemical aspects influence the anticancer activity of these compounds, which could pave the way for the development of novel anticancer drugs (Kaur et al., 2014).
Environmental and Toxicological Studies
Studies on related chemical structures provide insights into the environmental and toxicological aspects of chlorophenols and acetamides, which could inform the safety profiles of novel derivatives for therapeutic use. Understanding the fate, behavior, and potential toxicological impacts of these compounds in environmental settings is crucial for developing safe and effective pharmaceutical agents (Wenning et al., 1992).
Propriétés
IUPAC Name |
N-[(2-chlorophenyl)methyl]-2-[5-(3,4-dimethoxyphenyl)-1,2-oxazol-3-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClN2O4/c1-25-17-8-7-13(9-19(17)26-2)18-10-15(23-27-18)11-20(24)22-12-14-5-3-4-6-16(14)21/h3-10H,11-12H2,1-2H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJXHDKJZCCGFBR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC(=NO2)CC(=O)NCC3=CC=CC=C3Cl)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-methyl-2-(2-phenoxyacetamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B2606874.png)

![N-(5-((3-fluorobenzyl)sulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-2-carboxamide](/img/structure/B2606878.png)
![(E)-N-allyl-2-amino-1-((3-nitrobenzylidene)amino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2606880.png)

![[4-(2,4-Dimethyl-1,3-thiazol-5-yl)-1,3-thiazol-2-yl]hydrazine](/img/structure/B2606882.png)
![4-Chloro-2-[(3,4-dichlorobenzyl)sulfanyl]-5-methoxypyrimidine](/img/structure/B2606884.png)



